molecular formula C24H22N4O3S3 B2956754 (Z)-N-((3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 477485-89-5

(Z)-N-((3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2956754
CAS RN: 477485-89-5
M. Wt: 510.65
InChI Key: CMYOGLYJJZYDDG-LCUIJRPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-((3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C24H22N4O3S3 and its molecular weight is 510.65. The purity is usually 95%.
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Scientific Research Applications

Antitumor and Antibacterial Agents

  • A study involved synthesizing a novel series of compounds, including those with benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides, which were evaluated for their in vitro activity against human tumor cell lines and bacterial strains. Compounds from this series demonstrated significant antitumor activity against liver, colon, and lung cancer cell lines, as well as antibacterial activity, highlighting their potential as leads for the development of new therapeutic agents (Hafez, Alsalamah, & El-Gazzar, 2017).

Cytotoxic Activity of Novel Cyclic Systems

  • Another research focused on the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their copper(II) complexes, which were tested for cytotoxicity against various human cancer cell lines. The derivatives and their complexes exhibited significant cytotoxic activities, especially against breast cancer and prostate adenocarcinoma cell lines, suggesting their potential as anticancer agents (Adhami, Safavi, Ehsani, Ardestani, Emmerling, & Simyari, 2014).

VEGFR-2 Inhibition for Cancer Therapy

properties

IUPAC Name

N-[(Z)-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)carbamothioyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S3/c1-27-20-13-10-16-6-2-3-7-19(16)21(20)33-24(27)26-23(32)25-22(29)17-8-11-18(12-9-17)34(30,31)28-14-4-5-15-28/h2-3,6-13H,4-5,14-15H2,1H3,(H,25,29,32)/b26-24-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYOGLYJJZYDDG-LCUIJRPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=S)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C2=C(C3=CC=CC=C3C=C2)S/C1=N\C(=S)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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